molecular formula C8H7ClO2 B131930 4-Chlorophenylacetic acid CAS No. 1878-66-6

4-Chlorophenylacetic acid

Cat. No. B131930
CAS RN: 1878-66-6
M. Wt: 170.59 g/mol
InChI Key: CDPKJZJVTHSESZ-UHFFFAOYSA-N
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Description

4-Chlorophenylacetic acid is a chlorinated aromatic compound that has been the subject of various studies due to its relevance in environmental chemistry and synthetic applications. It is structurally related to herbicides and is involved in several chemical reactions and degradation processes.

Synthesis Analysis

The synthesis of derivatives of 4-chlorophenylacetic acid has been explored in different contexts. For instance, a new preparation method for 4-(BOC-aminoacyloxymethyl)phenylacetic acids involves esterification, Collins oxidation, and oxidation with sodium chlorite, yielding 58 to 69% overall . Another study improved the preparation method for 2,4-dichlorophenoxyacetic acid, a related compound, by simplifying the experimental conditions and enhancing the production rate10.

Molecular Structure Analysis

The molecular structure of 4-chlorophenylacetic acid and its derivatives has been investigated using various techniques. X-ray diffraction studies have been conducted on co-crystals of related compounds, revealing specific synthon motifs and hydrogen bonding patterns . Additionally, organotin(IV) derivatives of a related compound, 3,4-dichlorophenylacetic acid, have been structurally characterized, showing a central Sn2O2 core with distorted trigonal-bipyramidal geometry .

Chemical Reactions Analysis

4-Chlorophenylacetic acid undergoes various chemical reactions, particularly in the context of environmental degradation. Photocatalysed degradation using titanium dioxide has been studied, with significant degradation rates influenced by parameters such as pH, catalyst concentration, and the presence of electron acceptors . Advanced electrochemical oxidation methods like electro-Fenton and photoelectro-Fenton have also been used to degrade 4-chlorophenoxyacetic acid, leading to the formation of chlorinated intermediates and carboxylic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-chlorophenylacetic acid derivatives have been characterized using a range of techniques. NMR, IR, mass spectrometry, and thermal analysis have been employed to study organotin(IV) carboxylates of related compounds, which also exhibited antibacterial and antifungal activities . The inclusion of 4-chlorophenoxyacetic acid in cyclodextrins has been analyzed, revealing the crystal structures and packing modes of the complexes .

Scientific Research Applications

Environmental Impact and Toxicology

4-Chlorophenylacetic acid, as part of the chlorophenoxy compound family, is primarily recognized for its use in herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D). The environmental impact and toxicological effects of these compounds have been extensively studied. For instance, a study by Zuanazzi et al. (2020) analyzed global trends in research on 2,4-D, highlighting its significant role in toxicology and molecular biology, especially focusing on its impact on aquatic ecosystems and gene expression (Zuanazzi, Ghisi, & Oliveira, 2020). Additionally, EvyAliceAbigail et al. (2017) reviewed methods for removing 2,4-D from contaminated water sources, emphasizing the need for efficient technologies to address its contamination potential (EvyAliceAbigail, MelvinSamuel, Needhidasan, & Ramalingam, 2017).

Phytoremediation Enhancement

Germaine et al. (2006) discussed the use of bacterial endophytes to enhance phytoremediation of 2,4-D in contaminated substrates. This approach showed promising results in reducing toxic herbicide residues in crop plants (Germaine, Liu, Garcia Cabellos, Hogan, Ryan, & Dowling, 2006).

Molecular Action Mechanism

A study by Song (2014) explored the molecular action mode of 2,4-D as a herbicide, focusing on its physiological processes, perception, and signal transduction under treatment (Song, 2014). This insight is crucial for understanding how 4-Chlorophenylacetic acid derivatives function at a molecular level.

Oxidative Stress and Metabolic Changes

Research by Bhat et al. (2015) provided evidence that sublethal levels of 2,4-D induce oxidative stress in E. coli, significantly altering metabolic pathways. This study helps in understanding the broader impact of 2,4-D on non-target organisms (Bhat, Booth, Vantomme, Afroj, Yost, & Dahms, 2015).

Degradation and Analysis Techniques

Wintersteiger, Goger, and Krautgartner (1999) developed a method using HPLC with electrochemical detection for quantifying chlorophenoxy acids, including 2,4-D, in water sources. This methodology is essential for environmental monitoring and herbicide residue analysis (Wintersteiger, Goger, & Krautgartner, 1999).

Safety And Hazards

4-Chlorophenylacetic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

While 4-Chlorophenylacetic acid shows promise as an anticancer agent , more research is needed to fully understand its potential therapeutic applications and to determine its safety and efficacy in clinical settings.

properties

IUPAC Name

2-(4-chlorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDPKJZJVTHSESZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7062031
Record name p-Chlorophenylacetic acid
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Molecular Weight

170.59 g/mol
Source PubChem
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Product Name

4-Chlorophenylacetic acid

CAS RN

1878-66-6
Record name (4-Chlorophenyl)acetic acid
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Record name 4-Chlorophenylacetic acid
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Record name Benzeneacetic acid, 4-chloro-
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Record name p-Chlorophenylacetic acid
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Record name p-chlorophenylacetic acid
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Record name 4-CHLOROBENZENEACETIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
457
Citations
U Klages, A Markus, F Lingens - Journal of Bacteriology, 1981 - Am Soc Microbiol
… 4-chlorophenylacetic acid as the sole source of carbon and energy. When this strain was grown with 4chlorophenylacetic acid… degradation steps of 4-chlorophenylacetic acid proceed in …
Number of citations: 54 journals.asm.org
MO James, RL Smith, RT Williams - Xenobiotica, 1972 - Taylor & Francis
… with washing with ether to remove 4-chlorophenylacetic acid. The 4-chlorophenylacetic acid was also converted into its 4-nitrobenzyl ester (mp 115') which was recry. from aq. ethanol. …
Number of citations: 23 www.tandfonline.com
MAVR da Silva, AIMCL Ferreira, SMM Sousa - The Journal of Chemical …, 2008 - Elsevier
The standard (p ∘ =0.1MPa) molar enthalpies of formation in the crystalline state of phenylacetic acid and ortho-, meta- and para-chlorophenylacetic acids were derived from the …
Number of citations: 33 www.sciencedirect.com
RR Ngoma Tchibouanga, A Jacobs - Molecules, 2023 - mdpi.com
… Roy et al. studied salts of dicyclohexylamine with several substituted phenylacetic acids, including 2-, 3- and 4-chlorophenylacetic acid. In their supporting information, the authors …
Number of citations: 6 www.mdpi.com
A Stuhr, S Hofmann, M Schlömann, M Oelschlägel - Biotechnology Reports, 2018 - Elsevier
… It was demonstrated that 4-chlorophenylacetic acid and 4-chlorostyrene are able to inhibit the reaction. But, these inhibitions are influenced by salt and trace elements. Finally, a …
Number of citations: 2 www.sciencedirect.com
DG Crosby, E Leitis - Journal of Agricultural and Food Chemistry, 1969 - ACS Publications
… 4-Chlorophenylacetic Acid. The irradiation of sodium 4- chlorophenylacetate provided results exactly parallel to those observed with the 3-isomer. The neutralfraction contained …
Number of citations: 38 pubs.acs.org
A Markus, U Klages, F Lingens - Hoppe-seyler's Zeitschrift fur …, 1982 - europepmc.org
… CBS 3 converts 4-chlorophenylacetic acid partly into 3-chloro… in the degradation of 4-chlorophenylacetic acid. Pseudomonas … The actual degradation of 4-chlorophenylacetic acid seems …
Number of citations: 4 europepmc.org
ZY Li, H Zhang, FF Wang, FL Zhang, C Zhang… - Journal of Molecular …, 2020 - Elsevier
… Two series of lanthanide complexes based on 4-chlorophenylacetic acid (HCPA), dinuclear [Ln 2 (CPA) 6 (DMF) 2 (H 2 O) 2 ] (Ln = Eu (1); Gd (2); Tb (3); Dy (4)) and one-dimensional (…
Number of citations: 7 www.sciencedirect.com
J Janczak - Journal of Molecular Structure, 2016 - Elsevier
… of 4-chlorophenylacetic acid … of 4-chlorophenylacetic acid molecule is inclined to this plane by 74.1(2) o . In the whole supramolecular complex of melamine - 4-chlorophenylacetic acid …
Number of citations: 8 www.sciencedirect.com
DC Taylor, F Wightman, CW Kazakoff - Phytochemistry, 1988 - Elsevier
Metabolism of 12 synthetic d,l-chlorophenylalanines has been examined in several crop and weed plants. Twenty-five gram samples of excised shoots or leaves of bushbean, soybean, …
Number of citations: 4 www.sciencedirect.com

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